molecular formula C5H2ClFN4 B161030 6-氯-2-氟嘌呤 CAS No. 1651-29-2

6-氯-2-氟嘌呤

货号: B161030
CAS 编号: 1651-29-2
分子量: 172.55 g/mol
InChI 键: UNRIYCIDCQDGQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-氯-2-氟嘌呤是一种杂环有机化合物,属于嘌呤类和嘌呤衍生物类。其特征在于嘌呤环的第6位有一个氯原子,第2位有一个氟原子。 这种化合物在药物化学中具有重要意义,因为它具有潜在的生物活性,并可用于药物开发 .

科学研究应用

Antiviral Activity

6-Chloro-2-fluoropurine has shown promising antiviral properties, particularly against viruses such as HIV and hepatitis B virus (HBV).

  • Case Study : In a study by Lee et al. (1999), derivatives of 6-chloro-2-fluoropurine were synthesized and evaluated for their anti-HIV and anti-HBV activities. The results indicated that certain nucleosides derived from this compound exhibited significant antiviral effects in vitro .

Cyclin-Dependent Kinase Inhibition

This compound serves as a crucial building block in the synthesis of purine nucleosides that inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

  • Case Study : Research conducted by Wilson et al. (2011) demonstrated that 6-chloro-2-fluoropurine derivatives effectively inhibited CDKs, showcasing potential applications in cancer therapy where CDK activity is often dysregulated .

Structure-Activity Relationship Studies

6-Chloro-2-fluoropurine has been utilized in structure-activity relationship (SAR) studies to develop more potent ligands for various biological targets.

  • Case Study : A study published in 2005 explored the substitution of 6-chloro-2-fluoropurine to create derivatives with enhanced affinity for the human A3 adenosine receptor (AR). The synthesized compounds exhibited varying Ki values, indicating their potential as selective A3 AR antagonists, which could be beneficial in treating conditions like cancer and inflammation .

Anticancer Research

The compound has been investigated for its anticancer properties, particularly in the context of targeting cancer cell proliferation.

  • Case Study : Recent research demonstrated that derivatives of 6-chloro-2-fluoropurine showed cytotoxic effects on various tumor cell lines. For instance, one derivative exhibited IC50 values significantly lower than conventional chemotherapeutics like cisplatin and gemcitabine, indicating its potential as a novel anticancer agent .

Data Table of Applications

ApplicationDescriptionReference
Antiviral ActivityEffective against HIV and HBV; synthesized nucleosides show antiviral effectsLee et al., 1999
CDK InhibitionBuilding block for purine nucleosides that inhibit CDKsWilson et al., 2011
A3 Adenosine ReceptorUsed in SAR studies to develop selective antagonistsPMC3474371, 2005
Anticancer ResearchDerivatives show significant cytotoxicity against tumor cell linesMDPI, 2021

准备方法

合成路线和反应条件

6-氯-2-氟嘌呤的合成通常涉及嘌呤衍生物的卤化反应。一种常见的方法是Balz-Schiemann反应,其中2-氨基嘌呤被重氮化,然后用氟硼酸处理,在第2位引入氟原子。 氯原子可以通过氯化反应引入,使用如亚硫酰氯或三氯氧磷等试剂 .

工业生产方法

6-氯-2-氟嘌呤的工业生产可能涉及上述合成路线的优化版本,重点是最大化产量和纯度。 使用相转移催化剂和控制反应条件可以提高合成过程的效率 .

化学反应分析

反应类型

6-氯-2-氟嘌呤经历各种化学反应,包括:

常用试剂和条件

主要形成的产物

这些反应形成的主要产物包括具有各种官能团的取代嘌呤,这些产物可以进一步用于药物化学和药物开发 .

作用机制

6-氯-2-氟嘌呤的作用机制涉及其掺入核苷,然后可以与生物靶标(例如酶和核酸)相互作用。卤素原子的存在增强了化合物对这些靶标的结合亲和力和特异性。 例如,其衍生物可以通过模拟天然底物并干扰细胞周期来抑制细胞周期蛋白依赖性激酶 .

相似化合物的比较

类似化合物

  • 2-氟嘌呤
  • 6-氯嘌呤
  • 2,6-二氟嘌呤
  • 2,6-二氯嘌呤

独特性

6-氯-2-氟嘌呤的独特之处在于同时存在氯原子和氟原子,这赋予了其独特的物理化学性质。 这种双重取代增强了其反应性,并与单卤素取代化合物相比,形成了更多样的衍生物 .

生物活性

6-Chloro-2-fluoropurine (6C2FP) is a purine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as an inhibitor of various kinases involved in cell cycle regulation and viral infections. This article reviews the biological activity of 6C2FP, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

6-Chloro-2-fluoropurine functions primarily as a competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. The compound's structural modifications at the 6-position enhance its binding affinity to the ATP-binding site of CDK2, leading to significant inhibition of kinase activity. Studies have shown that compounds with suitable substituents at this position can exhibit up to 2000-fold selectivity for CDK2 over CDK1, making them valuable tools for studying cell cycle regulation and cancer therapy .

Structure-Activity Relationships (SAR)

The potency of 6C2FP and its derivatives can be attributed to specific structural features:

  • Substituents at the 6-position : The introduction of different groups at this position has been shown to modulate inhibitory activity significantly. For example, larger lipophilic groups tend to enhance binding affinity, while smaller or polar groups decrease it.
  • Selectivity : The selectivity profile for CDK2 over CDK1 is crucial for minimizing off-target effects. Compounds such as 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide exhibit remarkable selectivity with an IC50 value of 0.044 μM for CDK2 compared to 86 μM for CDK1 .

Antiviral Activity

6-Chloro-2-fluoropurine has been investigated for its antiviral properties, particularly against HIV-1 and hepatitis B virus (HBV). Its incorporation into purine nucleosides has shown promising results in inhibiting viral replication .

Inhibition of Kinases

Recent studies have highlighted the compound's effectiveness against various kinases:

CompoundTarget KinaseIC50 (μM)Selectivity
6C2FPCDK20.044~2000-fold over CDK1
6C2FPNek20.15>5-fold over other kinases

These findings suggest that 6C2FP could serve as a lead compound for developing selective kinase inhibitors .

Study on CDK Inhibition

In a study examining the effects of various purine derivatives, it was found that modifications at the C-6 position significantly influenced the binding affinity to CDK2. The introduction of bulky groups improved potency, while smaller groups led to reduced activity. This study established a clear SAR that can guide future drug design efforts .

Antiviral Research

In another study focusing on antiviral applications, researchers synthesized nucleosides derived from 6C2FP and tested their efficacy against HIV-1. The results indicated that these nucleosides could effectively inhibit viral replication in vitro, suggesting potential therapeutic applications in treating viral infections .

属性

IUPAC Name

6-chloro-2-fluoro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRIYCIDCQDGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415330
Record name 6-CHLORO-2-FLUOROPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1651-29-2
Record name 6-Chloro-2-fluoropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001651292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-fluoropurine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03520
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1651-29-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-CHLORO-2-FLUOROPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-fluoropurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO-2-FLUOROPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726CLW3V39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 2-amino-6-chloropurine (5.0 g, 29.5 mmol) in a solution of tetrafluoroboric acid in water (100 mL) at −15° C. was added dropwise sodium nitrite (3.5 g, 50 mmol) in water (160 mL) over a period of 1.5 h. After 20 min at room temperature, the pH of the solution was adjusted to 6 with 50% aqueous sodium hydroxide. The solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40S column (silica, CH2Cl2/MeOH 9:1) to give 2-fluoro-6-chloropurine (2.3 g, 52%). This compound (1.5 g, 8.6 mmol) was suspended in dry tetrahydrofuran (20 mL) at 25° C. The 4-(N-1-tert-butyloxycarbonyl)-aminophenethyl alcohol (3.4 g, 14.5 mmol) and triphenylphosphine (3.8 g, 14.5 mmol) were then added, and the mixture evaporated to dryness. Dry tetrahydrofuran (20 mL) was added and the suspension was cooled to 0° C. before dropwise addition of diethylazodicarboxylate (1.5 mL, 9.8 mmol). After 16 h reaction at room temperature, the solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 25M column (silica, hexane/AcOEt 95:5 to 75:25) to yield N-9 alkylated purine as a white solid (2.9 g, 87%). To a solution of alkylated 2-fluoro-6-chloropurine (3.0 g, 7.7 mmol) in n-butanol (15 mL) at 25° C. was added N-1-tert-butyloxycarbonyl-1,3-phenylenediamine (1.8 g, 8.8 mmol) and diisopropylethylamine (2.7 mL, 15.3 mmol). After 48 h reaction at 65° C., the brown solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40M column (silica, hexane/AcOEt 65:45 to 0:1) to yield the fluoropurine derivative as a brown solid (2.8 g, 63%). To a solution of this product (2.8 g, 4.9 mmol) in n-butanol (15 mL) at room temperature was added aminomethylcyclopropane (1.2 g, 17.1 mmol) and diisopropylethylamine (1.7 mL, 9.8 mmol). After 48 h reaction at 110° C., the brown solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40M column (silica, hexane/AcOEt 60:40 to AcOEt/MeOH 98:2) to yield the protected trisubstituted purine as a white solid (2.3 g, 73%). To a solution of this compound (2.08 g, 3.38 mmol) in dichloromethane (10 mL) at room temperature was added 4N HCl in dioxane (10 mL). The reaction was stirred for 5 h at 25° C. and the solution was concentrated under reduced pressure. The solid was then dried for 16 h under vacuum to yield compound 3 as a brown solid. Yield of product: 1.4 g (quantitative); Rf=0.1 (CH2Cl2/MeOH 98:2); 1H NMR (400 MHz, CD3OD): δ 8.24 (s, 1H), 8.20-7.60 (m, 2H), 7.60-7.00 (m, 6H), 4.56 (t, 2H, J=7.0 Hz), 3.40-3.20 (m, 4H), 1.25-1.15 (m, 1H), 0.60-0.50 (m, 2H), 0.40-0.20 (m, 2H); LRMS (ESI): m/z 415 (MH+), 437 (M+Na); HPLC (method 2): 1.6 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-fluoropurine
Reactant of Route 2
6-Chloro-2-fluoropurine
Reactant of Route 3
6-Chloro-2-fluoropurine
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-fluoropurine
Reactant of Route 5
6-Chloro-2-fluoropurine
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-fluoropurine
Customer
Q & A

Q1: What makes 6-chloro-2-fluoropurine a valuable building block in nucleoside chemistry?

A: 6-Chloro-2-fluoropurine is a highly versatile intermediate in the synthesis of various biologically active nucleosides. Its structure, containing both a chlorine and a fluorine atom, allows for selective substitution reactions, enabling the creation of a wide array of modified purine nucleosides. [, , , , ] This versatility makes it particularly useful in developing potential antiviral and antitumor agents.

Q2: How does the structure of 6-chloro-2-fluoropurine-derived nucleosides impact their anti-HIV activity?

A: Research has shown that the antiviral activity of 6-chloro-2-fluoropurine-derived nucleosides against HIV-1 is significantly affected by modifications at the 2' position of the sugar moiety and the substituents on the purine ring. For example, 2'-fluoro-2',3'-unsaturated L-nucleosides derived from 6-chloro-2-fluoropurine exhibited promising anti-HIV activity. [] Furthermore, studies on 1,3-dioxolanylpurine nucleosides demonstrated that a guanine base replacing the 6-chloro-2-fluoro substituents led to the most potent anti-HIV-1 activity. [] These findings highlight the importance of specific structural motifs in conferring antiviral activity.

Q3: Can you give examples of how 6-chloro-2-fluoropurine is used in the synthesis of other nucleoside analogs?

A: 6-Chloro-2-fluoropurine serves as a crucial starting point for synthesizing diverse nucleoside analogs. For instance, it can be reacted with various sugar moieties, such as 1,3-dioxolane [], 1,3-oxathiolane [, ], and 2'-fluoro-2',3'-unsaturated L-sugar derivatives [], to yield the corresponding nucleosides. The chlorine and fluorine atoms can then be selectively replaced with different functional groups, like amino, alkylamino, alkoxy, or thio substituents, further diversifying the resulting nucleoside library and potentially impacting their biological activities. [, ]

Q4: Are there any enzymatic methods for synthesizing 6-chloro-2-fluoropurine nucleosides?

A: Yes, thermostable nucleoside phosphorylases have been successfully employed for the enzymatic synthesis of 6-chloro-2-fluoropurine nucleosides. [] This approach utilizes uridine, thymidine, or 1-(β-D-arabinofuranosyl)uracil as pentofuranose donors and 6-chloro-2-fluoropurine as the acceptor. This enzymatic transglycosylation offers a potentially more sustainable and efficient alternative to traditional chemical synthesis methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。